

Introduction: The Enduring Intrigue of the Strained Ring

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Compound of Interest

Compound Name: 1,1,2-Trimethylcyclopropane

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In the landscape of organic chemistry, few structures are as deceptively simple yet profoundly influential as the cyclopropane ring. Its inherent ring strain and unique electronic properties bestow upon it reactivity and conformational rigidity that have been harnessed by chemists for over a century. For drug development professionals and researchers, substituted cyclopropanes are not mere chemical curiosities; they are powerful tools used to fine-tune the properties of bioactive molecules, enhancing potency, improving metabolic stability, and optimizing pharmacokinetic profiles.^{[1][2]}

This guide delves into the history and core technical details of a foundational member of this class: **1,1,2-trimethylcyclopropane**. We will trace its journey from the early, challenging days of its first synthesis to its characterization with modern spectroscopic methods. By understanding the origins and fundamental properties of this molecule, we gain a deeper appreciation for the broader role of the cyclopropyl motif in contemporary chemical and pharmaceutical science.

Part 1: Genesis - The Discovery and Early Synthesis of a Strained Hydrocarbon

The synthesis of cyclopropane derivatives was historically a significant challenge for organic chemists. The high ring strain makes the three-membered ring difficult to form and prone to opening. The story of **1,1,2-trimethylcyclopropane** is intrinsically linked to the evolution of synthetic methods capable of overcoming this energetic barrier.

The Precursors: Gustavson and the Zinc-Mediated Closure

The earliest successful cyclopropane syntheses relied on intramolecular coupling of 1,3-dihalides. The most notable of these is the Gustavson reaction, first reported in 1887, which utilized zinc dust to effect the ring closure. While groundbreaking, this method often suffered from competing elimination reactions, leading to olefinic by-products and low yields, particularly with highly substituted or sterically hindered precursors.

Several decades later, researchers sought to refine this approach. Lankelma and his coworkers discovered that running the reaction in n-propanol at lower, ice-cold temperatures could significantly suppress the formation of unwanted by-products and favor cyclization.^[3] This modification was a crucial step forward, paving the way for a more thorough investigation of complex cyclopropanes.

The Definitive Synthesis: The Work of Kelso, Greenlee, Derfer, and Boord (1952)

A landmark investigation published in 1952 provided the first truly comprehensive study of **1,1,2-trimethylcyclopropane**.^{[3][4]} This work, conducted at The Ohio State University, not only scaled up the synthesis but also meticulously characterized the hydrocarbon and its reaction by-products. The researchers adapted Lankelma's modified Gustavson procedure to produce the target molecule in sufficient quantities for detailed physical property analysis.^[3]

The synthetic route begins with the conversion of 2,3-dimethyl-2-butanol to 2,3-dibromo-2-methylpentane, the crucial 1,3-dibromide precursor. This precursor is then subjected to zinc-mediated ring closure.

The following protocol is an adapted representation of the methodology described by Kelso et al. in their 1952 publication.

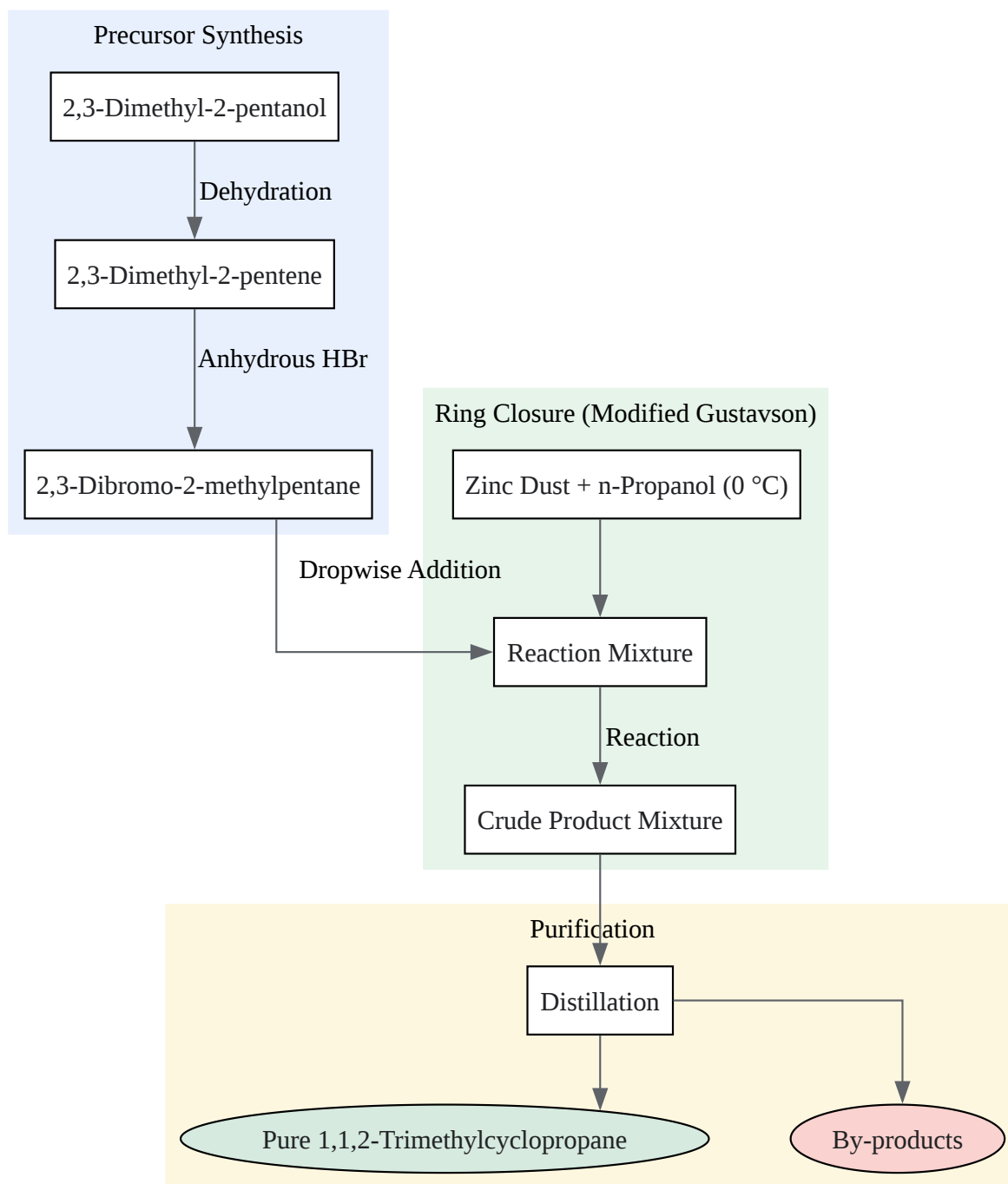
Step 1: Preparation of 2,3-Dibromo-2-methylpentane

- 2,3-Dimethyl-2-pentene is prepared via the dehydration of 2,3-dimethyl-2-pentanol.

- The purified olefin is then treated with anhydrous hydrogen bromide at a low temperature to yield 2,3-dibromo-2-methylpentane. Causality Note: Using anhydrous HBr and low temperatures minimizes rearrangement and elimination side reactions, favoring the desired 1,3-dihalide product.

Step 2: Zinc-Mediated Ring Closure

- A reaction vessel is charged with high-purity zinc dust and n-propanol. The mixture is stirred vigorously to create a slurry.
- The slurry is cooled to ice temperature (0 °C). Causality Note: Low temperature is critical to increase the yield of the cyclopropane by disfavoring the competing dehydrohalogenation pathway that leads to olefinic by-products.
- The 2,3-dibromo-2-methylpentane, dissolved in n-propanol, is added dropwise to the cold, stirred zinc slurry over several hours.
- After the addition is complete, the reaction is allowed to proceed at low temperature until completion.
- The crude product is then isolated, typically by distillation, and subjected to purification to separate the **1,1,2-trimethylcyclopropane** from the solvent and by-products.



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Caption: Workflow for the synthesis of **1,1,2-trimethylcyclopropane**.

Reaction Products Analysis

The work by Kelso et al. was pivotal in identifying the composition of the crude product. Their analysis revealed that the desired cyclopropane was the major component, but several olefinic and alkane by-products were also formed.[3]

Compound	Percentage of Hydrocarbon Mixture
1,1,2-Trimethylcyclopropane	68%
2-Methylpentane	Major By-product
2-Methyl-1-pentene	Identified By-product
2-Methyl-2-pentene	Identified By-product
4-Methyl-2-pentene	Minor By-product

Table 1: Composition of the crude hydrocarbon product from the modified Gustavson synthesis as reported by Kelso et al. (1952).[3]

Part 2: Structural Elucidation and Physicochemical Profile

Once a pure sample was isolated, a full characterization was possible. The initial identification relied on classical methods, which have since been corroborated and expanded upon by modern spectroscopic techniques.

Core Physicochemical Properties

The fundamental physical constants of **1,1,2-trimethylcyclopropane** provide a baseline for its identity and behavior. These values are critical for purification, handling, and theoretical modeling.

Property	Value	Source
CAS Number	4127-45-1	[5][6]
Molecular Formula	C ₆ H ₁₂	[5][6]
Molecular Weight	84.16 g/mol	[5]
Boiling Point	52.8 °C (at 760 mm Hg)	[3]
Density	0.693 g/cm ³ at 20 °C	[3]
Refractive Index (n ²⁰ _D)	1.3855	[3]

Table 2: Key physicochemical properties of **1,1,2-trimethylcyclopropane**.

Spectroscopic Signature

Modern spectroscopy provides unambiguous confirmation of the **1,1,2-trimethylcyclopropane** structure. The molecule's symmetry and substitution pattern give rise to a distinct spectral fingerprint.

Caption: Structure of **1,1,2-trimethylcyclopropane**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is characteristic. One would expect to see complex multiplets for the diastereotopic methylene protons on the cyclopropane ring (C3), a multiplet for the single proton at the C2 position, and distinct singlets or doublets for the three methyl groups. The gem-dimethyl groups at C1 are chemically non-equivalent, and the methyl group at C2 will be split by the adjacent proton.
 - ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the three types of cyclopropyl carbons and the three methyl carbons, providing clear evidence of the carbon skeleton.
 - Infrared (IR) Spectroscopy: The IR spectrum is notable for C-H stretching vibrations of the cyclopropyl ring, which typically appear at higher wavenumbers (around 3050-3100 cm⁻¹) than those in acyclic alkanes. This is a classic diagnostic feature for the strained ring system.
- [6]

- Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak (M^+) at $m/z = 84$. The fragmentation pattern would be characterized by the loss of methyl groups ($m/z = 69$) and subsequent rearrangements common to small carbocycles.[5]

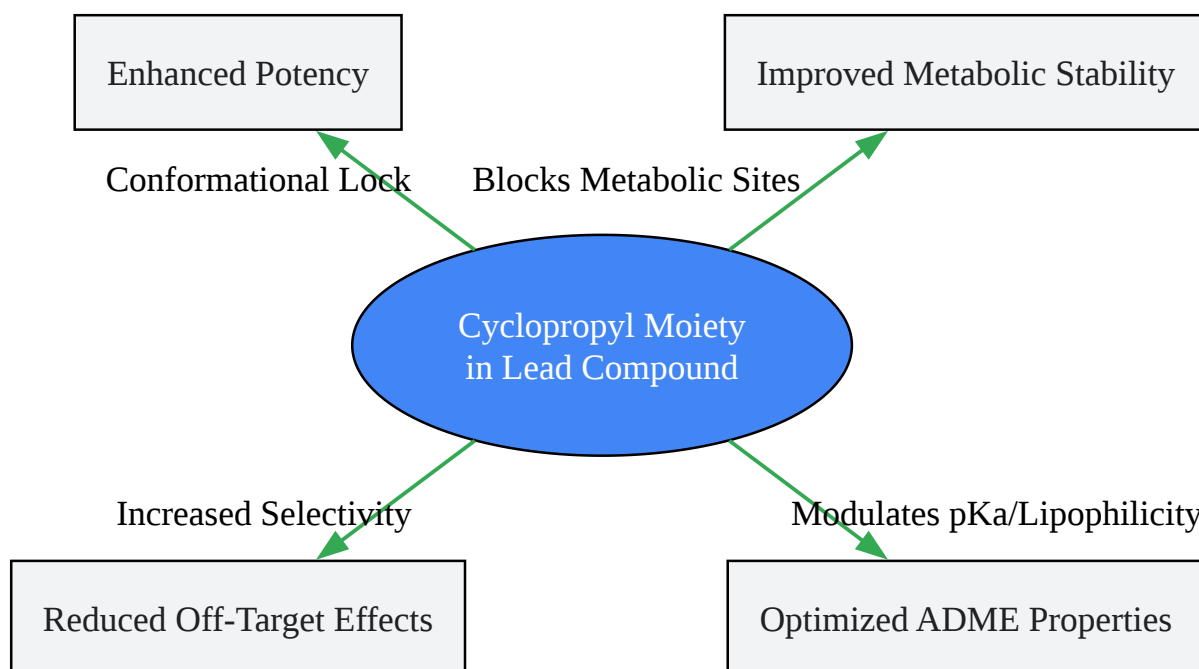
Part 3: Modern Relevance in Drug Discovery

While **1,1,2-trimethylcyclopropane** itself is not a therapeutic agent, its structural framework is of immense interest to medicinal chemists. The incorporation of a cyclopropyl ring, particularly a substituted one, into a drug candidate can profoundly and beneficially alter its biological properties.[1]

The unique sp^2 -hybridized character of the C-C bonds in a cyclopropane ring allows it to act as a "bioisostere" for a double bond or even a phenyl ring in some contexts, while maintaining a three-dimensional structure. The trimethyl substitution pattern, as seen in **1,1,2-trimethylcyclopropane**, further enhances lipophilicity and provides specific steric bulk that can improve binding to a target protein or shield a molecule from metabolic enzymes.

Key Advantages of the Cyclopropyl Moiety

The rationale for incorporating this structural unit into drug candidates is multifaceted and grounded in well-established principles of medicinal chemistry.



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Caption: Benefits of cyclopropyl groups in drug design.

- **Enhanced Potency:** By locking rotatable bonds, the cyclopropyl group reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in potency.^[1]
- **Metabolic Stability:** The C-H bonds on a cyclopropane ring are stronger than those in a corresponding alkane. A gem-dimethyl group, like that in **1,1,2-trimethylcyclopropane**, can act as a "metabolic shield," sterically hindering nearby sites that are susceptible to oxidation by cytochrome P450 enzymes.^{[1][2]}
- **Reduced Off-Target Effects:** The rigid conformation imposed by the ring can orient the molecule for optimal interaction with its intended target while preventing it from adopting a shape that would allow it to bind to off-target proteins, thus improving the drug's safety profile.^[1]
- **Modulation of Physicochemical Properties:** The addition of a cyclopropyl group increases lipophilicity, which can enhance membrane permeability and brain penetration.^[1]

Conclusion

1,1,2-trimethylcyclopropane serves as more than just an entry in a chemical catalog. Its history encapsulates the evolution of synthetic organic chemistry, from the brute-force methods of the 19th century to the nuanced, high-yield reactions of the 20th. The detailed characterization of this molecule provided a crucial data point for understanding the fundamental nature of strained ring systems. Today, the principles learned from simple molecules like **1,1,2-trimethylcyclopropane** are applied at the cutting edge of drug discovery, where its structural motifs are strategically deployed to build safer, more effective medicines for the future.

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